molecular formula C11H8FNO2 B181269 8-Fluoro-2-methylquinoline-4-carboxylic acid CAS No. 288151-68-8

8-Fluoro-2-methylquinoline-4-carboxylic acid

Cat. No. B181269
M. Wt: 205.18 g/mol
InChI Key: FJAJACPHCDNIBI-UHFFFAOYSA-N
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Description

8-Fluoro-2-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H8FNO2 . It has a molecular weight of 205.19 . The compound is typically stored in a refrigerator and appears as a yellow to brown powder or crystals .


Molecular Structure Analysis

The InChI code for 8-Fluoro-2-methylquinoline-4-carboxylic acid is 1S/C11H8FNO2/c1-6-5-8(11(14)15)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15) . This indicates the presence of a fluorine atom at the 8th position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring.


Physical And Chemical Properties Analysis

8-Fluoro-2-methylquinoline-4-carboxylic acid is a yellow to brown powder or crystals . It has a molecular weight of 205.19 . The compound is typically stored in a refrigerator .

Scientific Research Applications

Synthesis and Antibacterial Properties

Research has focused on the synthesis of new fluoroquinolone derivatives to explore their antibacterial properties. One study involved the preparation of new 8-nitrofluoroquinolone models to investigate their antibacterial effectiveness. These compounds, synthesized through nucleophilic aromatic substitution facilitated by the 8-nitro group, showed significant activity against both gram-positive and gram-negative bacterial strains, with some derivatives demonstrating good activity against S. aureus with MIC values around 2-5 μg/mL (Al-Hiari et al., 2007).

Antibacterial and Anticancer Potential

Another angle of research has been the design and synthesis of novel quinolones with potent antibacterial activities, particularly against Gram-positive and Gram-negative bacteria. For instance, a study highlighted the synthesis of a compound significantly more potent than existing antibiotics against Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. This research also delved into the structure-activity relationship (SAR) of these compounds, noting that certain combinations of substituents contributed to their potent antibacterial activity. An X-ray crystallographic study in this context revealed a distorted orientation of the N-1 aromatic group, believed to be crucial for the observed antibacterial potency (Kuramoto et al., 2003).

Synthetic and Mechanistic Studies

Fluoroquinolones have also been a subject of synthetic and mechanistic studies to understand and enhance their properties further. For example, research on the palladium-catalyzed C-H fluorination of methylquinoline derivatives with nucleophilic fluoride explored the scope and mechanism of this transformation. This work is critical for developing more efficient synthetic routes for fluoroquinolone derivatives, potentially leading to compounds with improved pharmacological profiles (McMurtrey et al., 2012).

Fluorophores in Biochemistry and Medicine

Quinoline derivatives, known for their efficiency as fluorophores, have been widely utilized in biochemistry and medicine, particularly in studying various biological systems. The search for new, more sensitive, and selective compounds remains a significant area of research, with quinoline derivatives playing a crucial role due to their promising properties as potential antioxidants and radioprotectors. This research contributes to the ongoing development of novel quinoline-based compounds for diverse applications in scientific research and healthcare (Aleksanyan & Hambardzumyan, 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

8-fluoro-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-6-5-8(11(14)15)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAJACPHCDNIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393609
Record name 8-fluoro-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-2-methylquinoline-4-carboxylic acid

CAS RN

288151-68-8
Record name 8-fluoro-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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